molecular formula C7H11N3O2S B13956747 N-isopropylpyrazine-2-sulfonamide

N-isopropylpyrazine-2-sulfonamide

Cat. No.: B13956747
M. Wt: 201.25 g/mol
InChI Key: ZVISOLVPSHWUQU-UHFFFAOYSA-N
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Description

N-isopropylpyrazine-2-sulfonamide (CAS# 1420850-79-8) is a synthetic organic compound with the molecular formula C 7 H 11 N 3 O 2 S and a molecular weight of 201.25 g/mol [ ]. This chemical entity integrates a pyrazine heterocycle with a sulfonamide functional group, presenting a unique architecture for chemical and pharmaceutical research. The structure of this compound features a sulfonamide group (-SO 2 NH-) attached at the 2-position of a pyrazine ring, with an isopropyl substitution on the sulfonamide nitrogen [ ]. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous pharmacologically active agents [ ]. Sulfonamides are known to exhibit a diverse range of biological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties, making them valuable scaffolds in drug discovery efforts [ ]. Furthermore, the pyrazine heterocycle is a privileged structure found in various flavor compounds, pharmaceuticals, and functional materials [ This combination of motifs suggests potential research applications in: • Medicinal Chemistry : As a building block for developing novel enzyme inhibitors or receptor modulators, leveraging the established bioactivity of sulfonamides [ ]. • Chemical Biology : As a probe for studying protein-ligand interactions or enzyme mechanisms, particularly those involving carbonic anhydrases or other metalloenzymes susceptible to sulfonamide inhibition. • Agrochemical Research : As a precursor for synthesizing compounds with potential herbicidal or pesticidal activity. • Flavor and Fragrance Chemistry : As a derivative of alkylpyrazines, which are known to possess distinct nutty, green, or minty olfactory characteristics [ Handling and Safety: Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Refer to the relevant Material Safety Data Sheet (MSDS) for detailed hazard and handling information. Intended Use This product is provided as a reference standard and chemical intermediate For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and compliant use of this material.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-propan-2-ylpyrazine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-6(2)10-13(11,12)7-5-8-3-4-9-7/h3-6,10H,1-2H3

InChI Key

ZVISOLVPSHWUQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Temperature: Elevated temperatures ranging from 110 °C to 160 °C are commonly employed to facilitate the reaction efficiently.
  • Time: Reaction times vary from 3 to 12 hours, with 3 to 7 hours being preferred for optimal yield.
  • Solvents: High-boiling solvents such as toluene, xylene, or diethylbenzene are preferred. Toluene is particularly favored for its balance of boiling point and solvent properties.
  • Catalysts: Catalytic amounts of amides (e.g., 1,1,3,3-tetramethylurea) or tertiary amines can be used to enhance reaction rates and yields.

These conditions are derived from patented processes for sulfonamide synthesis that can be adapted to various sulfonamide derivatives, including pyrazine sulfonamides.

Specific Preparation of N-isopropylpyrazine-2-sulfonamide

While direct literature on this compound is limited, analogous sulfonamide preparations involving pyrazine derivatives provide a reliable blueprint.

Starting Materials

Synthetic Procedure Outline

Step Description Conditions
1 Dissolution of pyrazin-2-amine in a suitable solvent (e.g., toluene) Room temperature to 60 °C
2 Addition of isopropylsulfonyl chloride dropwise to the amine solution Maintain temperature 85-95 °C to control exotherm
3 Heating the reaction mixture to 120-150 °C Reaction time 3-7 hours
4 Monitoring reaction progress by GC or TLC Hourly checks recommended
5 Cooling and quenching the reaction mixture Addition of water at 80-85 °C
6 Separation of organic and aqueous layers Standard liquid-liquid extraction
7 Purification by crystallization or recrystallization Cooling at controlled rates (5-10 °C/hour)

This procedure is adapted from sulfonamide synthesis protocols described in patent literature, which emphasize precise temperature control and solvent choice for high yields.

Catalysts and Solvent Effects

Catalysts

  • 1,1,3,3-Tetramethylurea: Used as a catalyst to promote sulfonamide bond formation without side reactions.
  • N,N-Dimethylformamide (DMF): Sometimes used in catalytic amounts to stabilize intermediates.
  • Tertiary amines: High boiling tertiary amines can also serve as catalysts or bases to scavenge HCl formed during the reaction.

Solvents

The choice of solvent and catalyst directly impacts the reaction rate, yield, and purity of the final sulfonamide product.

Purification and Characterization

After synthesis, the crude this compound is typically purified by:

  • Crystallization: Slow cooling of the reaction mixture or solution to promote formation of pure crystals.
  • Washing: Using cold toluene or other solvents to remove impurities.
  • Drying: Under vacuum at moderate temperatures (e.g., 65 °C) to remove residual solvents.

Characterization techniques include:

Research Findings and Comparative Analysis

Analogous Pyrazine Sulfonamide Syntheses

A study on substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated that sulfonylation of pyrazin-2-amine derivatives with sulfonyl chlorides proceeds efficiently at room temperature to slightly elevated temperatures overnight, yielding compounds with promising antimicrobial activity. This suggests that milder conditions can be sufficient depending on the sulfonyl chloride reactivity and substituents.

Effect of Substituents

Introduction of lipophilic groups such as isopropyl on the sulfonamide nitrogen can influence biological activity and solubility. Chlorine substitution on the pyrazine ring increases lipophilicity and may enhance antimycobacterial properties, as seen in related compounds.

Summary Table of Preparation Parameters

Parameter Recommended Range/Value Notes
Amine precursor Pyrazin-2-amine or substituted analog Starting material
Sulfonating agent Isopropylsulfonyl chloride Electrophile providing sulfonamide moiety
Solvent Toluene, xylene, diethylbenzene Toluene preferred
Catalyst 1,1,3,3-Tetramethylurea, DMF, tertiary amines Catalytic amounts
Temperature 110–160 °C Optimal 120–150 °C
Reaction time 3–7 hours Monitored by GC or TLC
Work-up Aqueous quench at 80–85 °C Separation and purification
Purification Crystallization, washing, drying Yields 85%+ purity achievable

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-isopropylpyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural differences between N-isopropylpyrazine-2-sulfonamide and selected analogues:

Compound Name Heterocycle Sulfonamide Substituent Additional Functional Groups CAS Number
This compound Pyrazine Isopropyl None 1420850-79-8
N-(Pyrazin-2-yl)benzenesulfonamide Pyrazine Phenyl Benzene ring -
N-(Pyrimidin-2-yl)benzenesulfonamide Pyrimidine Phenyl Hydrazine-carbonyl linker -
N,N,4-Trimethylpiperazine-1-sulfonamide Piperazine N,N,4-Trimethyl None -

Key Observations :

  • Heterocycle : Pyrazine (6-membered, two nitrogen atoms at 1,4-positions) vs. pyrimidine (two nitrogens at 1,3-positions) vs. piperazine (saturated six-membered ring with two nitrogens). These differences alter electronic properties and hydrogen-bonding capabilities.

Insights :

  • Antimicrobial Potency : The pyrimidine-based analogue exhibits superior activity, possibly due to enhanced hydrogen bonding with microbial enzymes .
  • Lipophilicity : this compound’s higher logP (1.8) compared to pyrimidine derivatives suggests better tissue penetration but may require formulation optimization for solubility .

Pharmacokinetic and Stability Profiles

  • Metabolic Stability : The isopropyl group in this compound may slow hepatic metabolism compared to smaller alkyl groups, as observed in piperazine derivatives .
  • Crystal Packing : Unlike hydrazine-containing analogues (), this compound’s steric bulk may reduce intermolecular hydrogen bonding, leading to lower melting points and altered crystallinity .

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